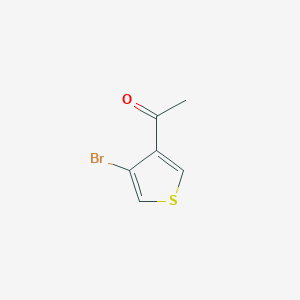
N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide (NAMMB) is an organic compound that has been studied extensively over the past few decades due to its potential applications in a wide variety of fields. NAMMB has been used as a starting material in the synthesis of a variety of organic compounds, and it is also used in biological research, particularly in the study of enzyme-catalyzed reactions and the mechanism of action of drugs.
Scientific Research Applications
Anticonvulsant and Pain-Attenuating Properties
One study explored the anticonvulsant activities of primary amino acid derivatives (PAADs), including compounds structurally related to N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide. These PAADs showed pronounced activities in established whole animal anticonvulsant models. Specifically, the anticonvulsant activities of compounds with modifications at the 4'-N'-benzylamide site demonstrated that electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity. Incorporating specific substituents improved activity, suggesting a novel class of anticonvulsants with potential pain-attenuating properties (King et al., 2011).
Matrix Metalloproteinase Inhibition
Another research focus is on matrix metalloproteinase (MMP) inhibitors. A derivative identified as a potent MMP inhibitor was studied for its potential in treating conditions like cancer. Radiosynthesis and initial small-animal PET studies of this compound showed no unfavorable tissue accumulation, indicating its suitability for further investigation (Wagner et al., 2009).
Tumor Cell Selectivity
Research into 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally related to the discussed compound, revealed pronounced anti-proliferative activity and tumor cell selectivity. This indicates a potential application in targeted cancer therapy, where specific tumor cell types, such as leukemia/lymphoma and prostate cancer cells, are selectively inhibited (Thomas et al., 2017).
Serotonin Receptor Studies
In neuropharmacology, compounds structurally akin to this compound have been used in studies investigating serotonin receptors in the brain. Such research has implications for understanding and treating neurodegenerative diseases like Alzheimer's (Kepe et al., 2006).
Corrosion Inhibition
Another area of application is in materials science, where pyranopyrazole derivatives have been examined for their corrosion inhibition performance on mild steel in acidic solutions. These studies highlight the potential of using such compounds in industrial applications to protect metals against corrosion (Yadav et al., 2016).
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-7-9(13)4-5-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGWBJWMGFCSHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1283825.png)







![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)

